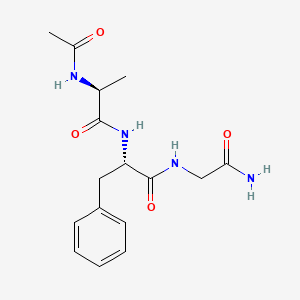
N-Acetyl-L-alanyl-L-phenylalanylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-alanyl-L-phenylalanylglycinamide is a synthetic peptide compound It is composed of three amino acids: alanine, phenylalanine, and glycine, with an acetyl group attached to the alanine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-phenylalanylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s amine group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-alanyl-L-phenylalanylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the phenylalanine side chain.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Modified peptide with oxidized residues.
Substitution: Peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
N-Acetyl-L-alanyl-L-phenylalanylglycinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-alanyl-L-phenylalanylglycinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyl group can enhance the peptide’s stability and bioavailability, while the specific amino acid sequence can determine its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler derivative with only one amino acid.
N-Acetyl-L-alanyl-L-phenylalanine: A dipeptide with similar properties but lacking the glycine residue.
N-Acetyl-L-alanyl-L-phenylalanylglycine: A closely related compound with a similar structure.
Uniqueness
N-Acetyl-L-alanyl-L-phenylalanylglycinamide is unique due to its specific amino acid sequence and the presence of an acetyl group, which can influence its stability, solubility, and biological activity. Its structure allows for diverse applications in research and industry, making it a valuable compound for various studies.
Propiedades
Número CAS |
52134-72-2 |
|---|---|
Fórmula molecular |
C16H22N4O4 |
Peso molecular |
334.37 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-(2-amino-2-oxoethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C16H22N4O4/c1-10(19-11(2)21)15(23)20-13(16(24)18-9-14(17)22)8-12-6-4-3-5-7-12/h3-7,10,13H,8-9H2,1-2H3,(H2,17,22)(H,18,24)(H,19,21)(H,20,23)/t10-,13-/m0/s1 |
Clave InChI |
MLFHQKXDNRNLII-GWCFXTLKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)C |
SMILES canónico |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



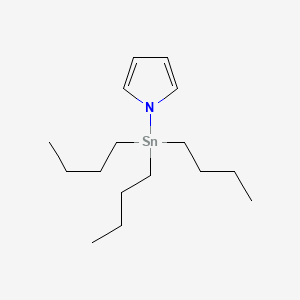
silyl sulfate](/img/structure/B14652319.png)
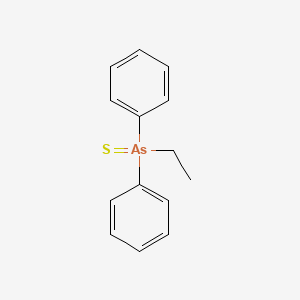
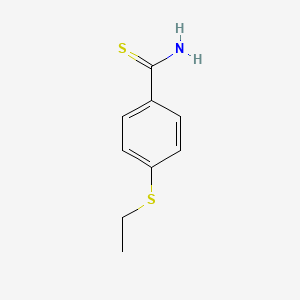

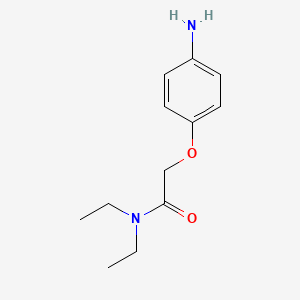
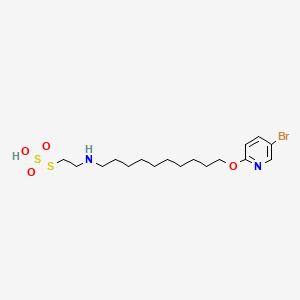
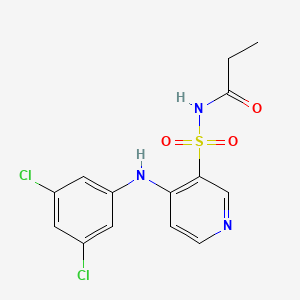

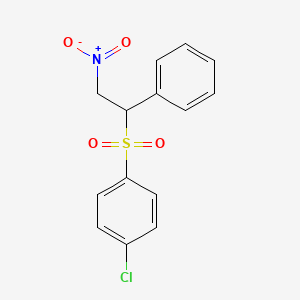
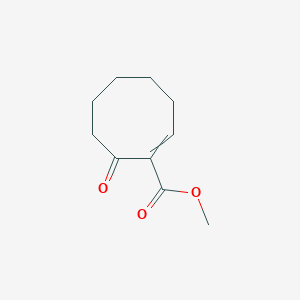
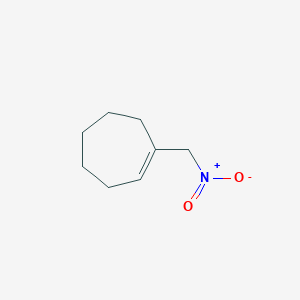
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)
